N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide
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Overview
Description
N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a cyclohexanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxyaniline with 3-methyl-2-oxobutanoic acid to form an intermediate, which is then reacted with 4-methylcyclohexanecarboxylic acid chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)
Uniqueness
N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide is unique due to its specific structural features, such as the methoxyphenyl group and the cyclohexanecarboxamide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C20H30N2O3 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[1-(3-methoxyanilino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H30N2O3/c1-13(2)18(22-19(23)15-10-8-14(3)9-11-15)20(24)21-16-6-5-7-17(12-16)25-4/h5-7,12-15,18H,8-11H2,1-4H3,(H,21,24)(H,22,23) |
InChI Key |
DACUAXCZHPWPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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